N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-Methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-based acetamide derivative. Its core structure consists of a bicyclic thieno[3,2-d]pyrimidine-2,4-dione scaffold substituted at position 3 with a 2-methylpropyl (isobutyl) group. The acetamide side chain at position 1 is further functionalized with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)10-22-18(24)17-15(8-9-27-17)21(19(22)25)11-16(23)20-13-4-6-14(26-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZVDJTXCHHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C22H23N5O
- Molecular Weight : 365.45 g/mol
- IUPAC Name : this compound
The structural components include a methoxyphenyl group and a thieno[3,2-d]pyrimidine core, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting various cancer cell lines. A study demonstrated that derivatives of this class can induce apoptosis in cancer cells by activating specific signaling pathways (e.g., caspase activation) and inhibiting cell proliferation (IC50 values comparable to known chemotherapeutics) .
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It interacts with specific enzymes or receptors, modulating their activity. This could lead to the inhibition of tumor growth or metastasis.
- Signal Transduction Alteration : By affecting key signaling pathways involved in cell survival and proliferation, it can induce programmed cell death in malignant cells.
Case Studies
- In Vitro Studies : A study involving the evaluation of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron-Donating Effects : The 4-methoxyphenyl group on the acetamide side chain may increase metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
- Steric Effects: Bulkier substituents (e.g., hexahydrobenzothieno in ) reduce conformational flexibility, whereas the target compound’s isobutyl group balances steric hindrance and solubility.
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical and Spectral Properties
Analysis :
- Melting Points : The target compound’s predicted melting point (160–170°C) aligns with analogs bearing methoxy groups (e.g., 160–161°C in ), suggesting similar crystalline stability.
- Synthetic Yields : While the target compound’s yield is unreported, analogs with simpler substituents (e.g., 80% in ) typically achieve higher yields than those with complex side chains (58% in ).
- Spectral Signatures : The 4-methoxyphenyl group’s proton resonance (δ ~3.77) and NHCO signals (δ ~10.08) are consistent across analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step protocols. For example, a common approach includes:
- Step 1 : Condensation of a thienopyrimidinone core with a substituted acetamide via nucleophilic substitution. Potassium carbonate in DMF is often used as a base and solvent, with stirring at room temperature until completion (monitored by TLC) .
- Step 2 : Purification via precipitation (e.g., adding water to the reaction mixture) and characterization using IR, NMR, and mass spectrometry. Yields can vary (e.g., 58–80% reported in similar syntheses) and depend on stoichiometric ratios (e.g., 1.0 mol substrate to 1.5 mol reagent) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and temperature can improve yields. For example, highlights TLC monitoring to minimize side reactions.
Basic: How are structural and purity analyses performed for this compound?
Answer:
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, methoxy groups (-OCH₃) appear as singlets near δ 3.8 ppm, while aromatic protons (Ar-H) resonate between δ 6.9–8.1 ppm .
- IR : Key functional groups like amide C=O (1667 cm⁻¹) and thienopyrimidine dioxo groups (1700–1750 cm⁻¹) are identified .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] in ).
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios. Discrepancies (e.g., 9.79% calculated vs. 6.57% found for nitrogen in ) may indicate incomplete purification or side products .
Basic: What in vitro or in vivo models are suitable for preliminary pharmacological evaluation?
Answer:
- In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- In Vivo : Rodent models (e.g., Wistar rats) for metabolic studies. For example, discusses hypoglycemic activity testing in mice via glucose tolerance tests, with dose-dependent toxicity studies (e.g., LD₅₀ determination) .
- Controls : Include vehicle-treated groups and reference drugs (e.g., metformin for hypoglycemic studies).
Advanced: How can researchers resolve contradictions in spectroscopic or elemental analysis data?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, and HRMS) to confirm structural integrity. For instance, NMR can detect impurities not visible in elemental analysis .
- Repetition : Re-synthesize the compound under controlled conditions to rule out batch-specific anomalies.
- Computational Aids : Use software (e.g., ACD/Labs or MestReNova) to simulate NMR spectra and compare with experimental data .
Advanced: What strategies are effective for improving synthetic yield and scalability?
Answer:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. highlights flow chemistry for scalability, ensuring consistent mixing and heat transfer .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts may enhance reaction efficiency.
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate high-purity product .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data to prioritize synthetic targets .
- MD Simulations : Assess compound stability in biological environments (e.g., solvation free energy, membrane permeability).
Advanced: How should researchers address discrepancies between theoretical and experimental biological activity?
Answer:
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.
- Off-Target Screening : Use panels (e.g., Eurofins SafetyScreen44) to identify unintended interactions.
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to explain reduced in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
